

Velnacrine Maleate food interaction effects

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Compound Focus: Velnacrine Maleate

CAS No.: 112964-99-5

Cat. No.: S619733

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Frequently Asked Questions

Question	Answer
What is the primary food effect of Velnacrine?	Food delays the rate of absorption but does not significantly alter the overall extent of absorption in healthy elderly men [1].
Can Velnacrine be taken with or without food?	Yes. The minor differences in pharmacokinetics are not considered clinically meaningful, so Velnacrine can be administered without regard to meals [1].

| **What specific pharmacokinetic parameters are affected?** | - **C~max~** (Peak Plasma Concentration): Decreased.

- **t~max~** (Time to C~max~): Delayed.
- **AUC** (Area Under the Curve): Unaffected [1] [2]. | **Were there any changes in renal clearance?** | No, food intake did not alter the renal clearance of unconjugated Velnacrine [1]. |

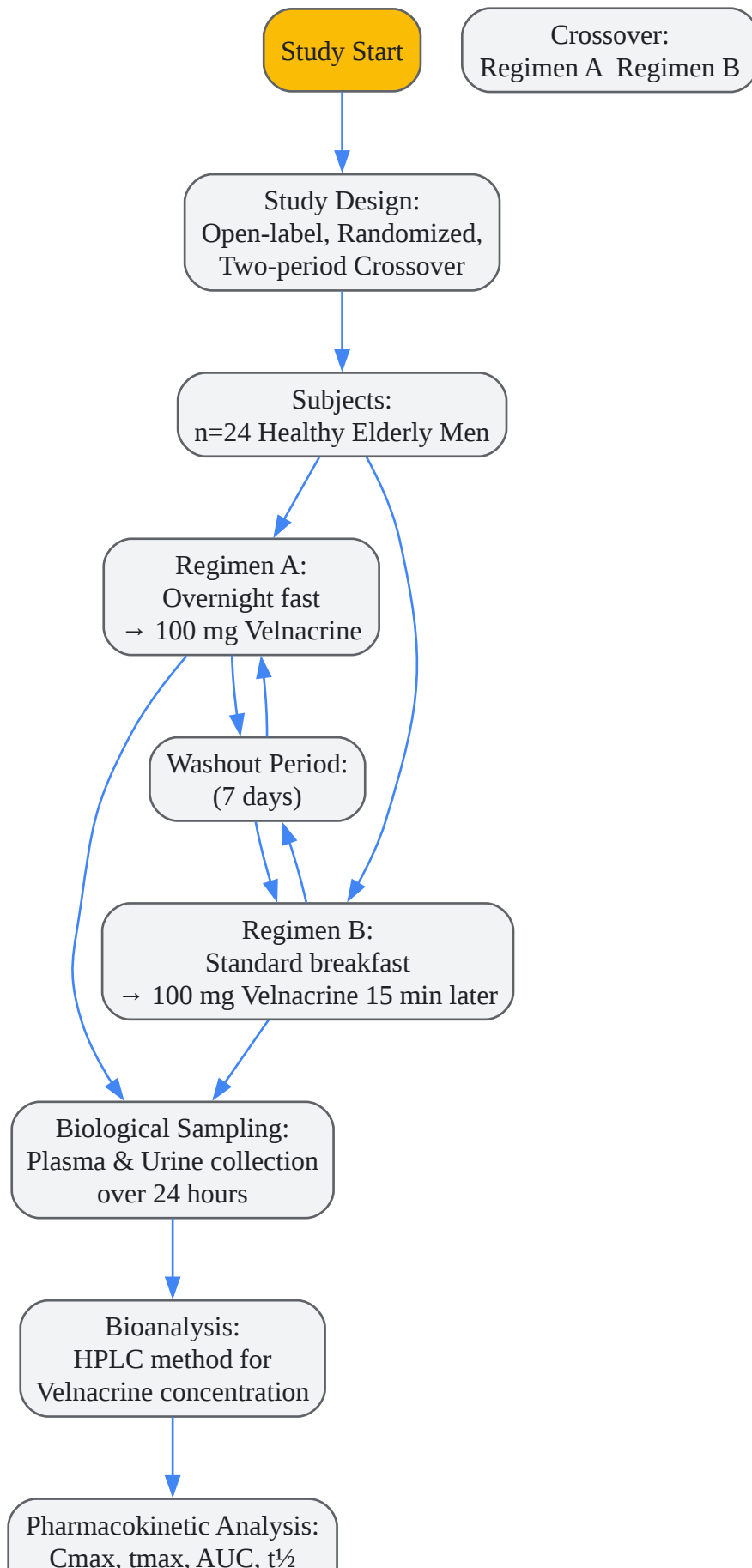
Quantitative Food Effect Data

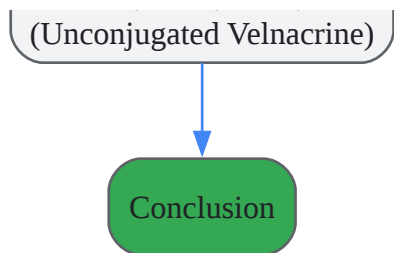
The following table summarizes the key quantitative findings from a clinical crossover study in 24 healthy elderly men who received a single 100 mg dose of Velnacrine under fasted and fed conditions [1].

Pharmacokinetic Parameter	Fasted State	Fed State	Impact of Food
C _{max} (unconjugated Velnacrine)	213 ng/mL	175 ng/mL	Reduction
t _{max} (unconjugated Velnacrine)	1.5 hours	2.5 hours	Delay
AUC (Area Under the Curve)	Unchanged	Unchanged	No significant effect
Amount Excreted in Urine (unconjugated)	17 mg	19 mg	Slight increase
Elimination Half-life (t _{1/2})	Unchanged	Unchanged	No significant effect

Experimental Protocol: Clinical Food-Effect Bioavailability Study

This methodology is based on the key study that investigated the effect of food on Velnacrine's bioavailability [1].





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Key Experimental Details

- **Standard Breakfast:** The study used a standardized breakfast, consumed 15 minutes before drug administration. The exact composition was not detailed in the abstract [1].
- **Bioanalytical Method:** Plasma and urine concentrations of Velnacrine were determined using a High-Performance Liquid Chromatography (HPLC) method [1].
- **Primary Endpoints:** The key parameters for assessing food effect were C_{max} , t_{max} , and **AUC** for unconjugated Velnacrine in plasma [1].

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
High inter-subject variability in plasma concentrations.	The presence of food can increase variability in absorption rate.	Ensure strict adherence to fasting or fed protocol as defined in the study design to minimize confounding factors [1].
Need to predict food effect during early development.	Clinical food-effect studies are costly and time-consuming [3].	Consider using advanced <i>in vitro</i> models, such as the Dynamic Gastrointestinal Model (DGM) , to simulate fasted and fed states and predict food effect during pre-clinical stages [3].
Determining clinical significance of food effect.	Minor changes in C_{max} and t_{max} are observed.	For Velnacrine, the changes were not deemed clinically meaningful. Assess if the observed delay and reduction in peak exposure could impact the therapeutic window or safety profile of your specific compound [1].

Key Takeaways for Researchers

- **Clinical Conclusion is Key:** While *in vitro* and *in silico* models are valuable for prediction, a well-controlled clinical study remains the definitive method for assessing the food effect of a drug [1] [3].
- **Focus on Therapeutic Window:** The "clinically meaningful" judgment for Velnacrine was likely due to its wide therapeutic window. For drugs with a narrow window, even the observed delay and reduction in C_{max} could be significant.
- **Historical Context:** Velnacrine was an investigational cholinesterase inhibitor developed for Alzheimer's disease. Although it showed promise, it was never widely marketed, and research on it dates from the late 1980s to mid-1990s [1] [2] [4].

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